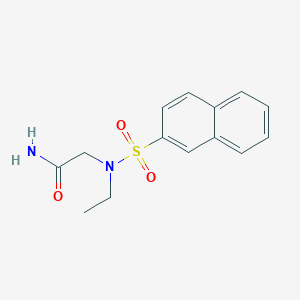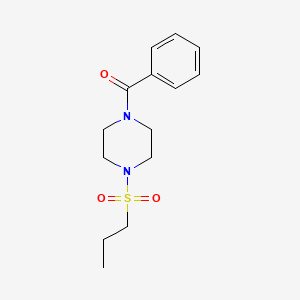
N-(3-fluorophenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-2-methyl-3-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties and mechanism of action.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to act by modulating the activity of various receptors such as GABA receptors, NMDA receptors, and TRPV1 receptors. N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to bind to the GABA receptor and enhance its activity, leading to the inhibition of neuronal excitability and anxiety. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, leading to the inhibition of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-fluorophenyl)-2-methyl-3-furamide has certain limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of N-(3-fluorophenyl)-2-methyl-3-furamide exposure in lab experiments.
Orientations Futures
There are several future directions for the research on N-(3-fluorophenyl)-2-methyl-3-furamide. One potential direction is to investigate its therapeutic potential in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a modulator of the immune response in various inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide and to identify its molecular targets.
Méthodes De Synthèse
N-(3-fluorophenyl)-2-methyl-3-furamide can be synthesized through a multistep process involving the reaction of 3-fluoroaniline with 2-acetyl furan in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-(3-fluorophenyl)-2-methyl-3-furamide. The purity and yield of N-(3-fluorophenyl)-2-methyl-3-furamide can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUQTFAPRNUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

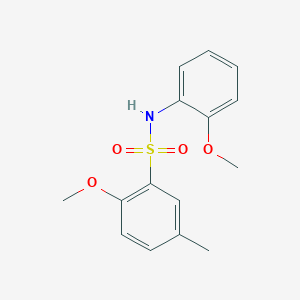
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)


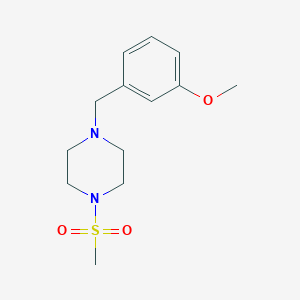
![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
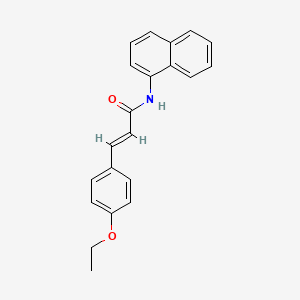
![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
